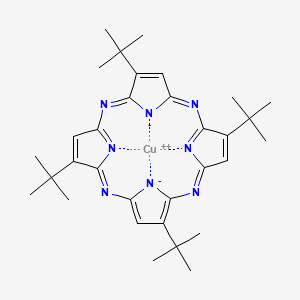
Copper tetra(tert-butyl)tetraazaporphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper tetra(tert-butyl)tetraazaporphinate is a copper-containing complex with the chemical formula [Cu(C_32H_36N_8)]. It is known for its distinctive green crystalline appearance and stability in air.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper tetra(tert-butyl)tetraazaporphinate can be synthesized using appropriate precursor compounds through a series of synthetic and ligand exchange reactions. The common solvents used in these reactions include chloroform and dichloromethane. The compound is typically prepared by reacting a suitable porphyrin precursor with copper salts under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up for larger quantities. The process requires careful control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Copper tetra(tert-butyl)tetraazaporphinate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can engage in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Chloroform, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while reduction could produce reduced copper species .
Scientific Research Applications
Copper tetra(tert-butyl)tetraazaporphinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including oxidation and cycloaddition reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which copper tetra(tert-butyl)tetraazaporphinate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper center in the complex can undergo changes in oxidation state, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Copper tetra(tert-butyl)porphyrin: Similar in structure but with different substituents on the porphyrin ring.
Copper phthalocyanine: Another copper-containing complex with a different macrocyclic ligand.
Copper tetra(tert-butyl)phthalocyanine: Similar to copper tetra(tert-butyl)tetraazaporphinate but with a phthalocyanine ligand.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its stability in air and solubility in common organic solvents make it particularly useful in various research applications .
Properties
CAS No. |
65124-35-8 |
|---|---|
Molecular Formula |
C32H40CuN8 |
Molecular Weight |
600.3 g/mol |
IUPAC Name |
copper;4,9,14,19-tetratert-butyl-2,7,12,17,21,23-hexaza-22,24-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene |
InChI |
InChI=1S/C32H40N8.Cu/c1-29(2,3)17-13-21-33-25(17)37-22-14-18(30(4,5)6)27(34-22)39-24-16-20(32(10,11)12)28(36-24)40-23-15-19(31(7,8)9)26(35-23)38-21;/h13-16H,1-12H3;/q-2;+2 |
InChI Key |
DBZYVVRCUBRXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=NC3=NC(=NC4=C(C=C([N-]4)N=C5C(=CC(=N5)N=C1[N-]2)C(C)(C)C)C(C)(C)C)C=C3C(C)(C)C.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















